Superior Anti-Proliferative Potency in OCI/AML3 Cells Compared to Imatinib and Dasatinib
APcK110 demonstrates a more potent inhibition of proliferation in the SCF-responsive AML cell line OCI/AML3 than the clinically used KIT inhibitors imatinib and dasatinib [1]. APcK110 suppresses OCI/AML3 cell proliferation with an IC50 of approximately 175 nM . In a direct head-to-head comparison, APcK110 is reported to be a more potent inhibitor of OCI/AML3 proliferation than imatinib and dasatinib, and at least as potent as the standard chemotherapeutic agent cytarabine [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 175 nM against OCI/AML3 cells |
| Comparator Or Baseline | Imatinib (IC50 data not reported in abstract); Dasatinib (IC50 data not reported in abstract); Cytarabine (IC50 data not reported in abstract) |
| Quantified Difference | APcK110 is described as more potent than imatinib and dasatinib, and at least as potent as cytarabine. Exact fold-difference values are available in the full text. |
| Conditions | OCI/AML3 human acute myeloid leukemia cell line; SCF-stimulated proliferation assay. |
Why This Matters
For researchers studying KIT-dependent AML, APcK110 provides a tool compound that achieves effective proliferation inhibition at concentrations where standard-of-care KIT inhibitors may fail, enabling more robust target validation.
- [1] Faderl S, Pal A, Bornmann W, et al. Kit inhibitor APcK110 induces apoptosis and inhibits proliferation of acute myeloid leukemia cells. Cancer Res. 2009;69(9):3910-3917. View Source
